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Compound of Interest

Compound Name: 4-Butoxybenzohydrazide

Cat. No.: B1331719

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Butoxybenzohydrazide, a key intermediate in the synthesis of various biologically active
compounds. Due to the limited availability of direct experimental spectra for this specific
molecule in public databases, this guide presents a combination of predicted data based on the
analysis of structurally related compounds and established spectroscopic principles.

Molecular Structure
4-Butoxybenzohydrazide

e Molecular Formula: C11H1eN202
e Molecular Weight: 208.26 g/mol

e Structure:

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for 4-
Butoxybenzohydrazide. These values are derived from spectral data of analogous
compounds, including 4-butoxybenzoic acid, 4-butoxybenzaldehyde, and other benzohydrazide
derivatives.
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'H NMR (Proton Nuclear Magnetic Resonance)

Spectroscopy
Solvent: CDCIs (assumed) Frequency: 400 MHz (typical)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.70 d 2H Ar-H (ortho to C=0)
~6.90 d 2H Ar-H (ortho to O-Bu)
~4.50 brs 2H -NH:2
~4.00 t 2H -O-CHz-
~1.75 m 2H -O-CH2-CH2-
~1.50 m 2H -CH2-CHs
~0.98 t 3H -CHs

3C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectroscopy

Solvent: CDCIs (assumed) Frequency: 100 MHz (typical)
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Chemical Shift (6, ppm) Assighment
~167.0 C=0 (Amide)
~162.5 Ar-C (para to C=0)
~129.0 Ar-CH (ortho to C=0)
~124.0 Ar-C (ipso to C=0)
~114.5 Ar-CH (ortho to O-Bu)
~68.0 -O-CH2-
~31.0 -O-CH2-CH:-
~19.2 -CH2-CHs
~13.8 -CHs
IR (Infrared) Spectroscopy
Wavenumber (cm~?) Intensity Assignment
33003400 Strong, Broad N-H stretching (asymmetric
and symmetric)
3030-3100 Medium Aromatic C-H stretching
2870-2960 Medium-Strong Aliphatic C-H stretching
~1640 Strong C=0 stretching (Amide )
~1610, ~1580, ~1510 Medium-Strong Aromatic C=C stretching
1250 Strong Aryl-O-C stretching
(asymmetric)
1030 Medium Aryl-O-C stretching
(symmetric)
Mass Spectrometry (MS)
lonization Mode: Electron lonization (EI)
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miz Relative Intensity (%) Possible Fragment

208 Moderate [M]*

177 Moderate [M - NHNHz]*

151 High ([:C;:::]()‘)z]’f (p-hydroxybenzoyl
121 High [C7Hs0]* (benzoyl cation)

93 Moderate [CeHsO]*

57 High [CaHo]* (butyl cation)

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of 4-
Butoxybenzohydrazide, adapted from procedures for similar compounds.

Synthesis of 4-Butoxybenzohydrazide

This synthesis is a two-step process starting from 4-hydroxybenzoic acid.
Step 1: Synthesis of Ethyl 4-Butoxybenzoate

» To a solution of 4-hydroxybenzoic acid in a suitable solvent (e.g., ethanol), add an excess of
1-bromobutane and a base such as potassium carbonate.

o Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
 After cooling, filter the reaction mixture to remove the inorganic salts.

o Evaporate the solvent under reduced pressure.

e The resulting crude ethyl 4-butoxybenzoate can be purified by distillation or chromatography.
Step 2: Synthesis of 4-Butoxybenzohydrazide

o Dissolve ethyl 4-butoxybenzoate in ethanol.
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e Add an excess of hydrazine hydrate to the solution.

o Reflux the mixture for several hours. The product, 4-Butoxybenzohydrazide, will precipitate
out of the solution upon cooling.

o Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Spectroscopic Analysis

 NMR Spectroscopy: *H and 13C NMR spectra are recorded on a 400 MHz (or higher)
spectrometer. The sample is dissolved in deuterated chloroform (CDCIs) or dimethyl
sulfoxide (DMSO-ds). Chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard.

» IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR)
spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a
salt plate.

o Mass Spectrometry: The mass spectrum is recorded on a mass spectrometer, typically using
electron ionization (EI) at 70 eV. The sample is introduced via a direct insertion probe or
through a gas chromatograph.

Workflow and Logical Relationships

The following diagrams illustrate the key processes involved in the synthesis and analysis of 4-
Butoxybenzohydrazide.

| o o Esterification with Hydrazinolysis with i .
4-Hydroxybenzoic Acid P :)—> Hydrazine Hydrate 4-Butoxybenzohydrazide

Click to download full resolution via product page

Caption: Synthetic pathway for 4-Butoxybenzohydrazide.
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4-Butoxybenzohydrazide Sample
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Caption: Workflow for spectroscopic analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of 4-Butoxybenzohydrazide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1331719#spectroscopic-data-nmr-ir-mass-of-4-
butoxybenzohydrazide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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